Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate
Description
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate (CAS: 338756-06-2) is a heterocyclic compound featuring a thiophene ring substituted with a methyl ester group at position 2 and a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy moiety at position 2. Its molecular formula is C₁₂H₇ClF₃NO₃S, with a molecular weight of 337.71 g/mol . The compound is characterized by high purity (>95%) and is utilized in research applications, particularly in agrochemical studies due to its structural similarity to herbicidal agents .
Properties
IUPAC Name |
methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c1-19-11(18)9-8(2-3-21-9)20-10-7(13)4-6(5-17-10)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNRQFRVQOIYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate (CAS Number: 338756-06-2) is a synthetic compound with notable biological activity. Its unique chemical structure, characterized by a chloro and trifluoromethyl substituent on a pyridine ring, along with a thiophene carboxylate moiety, contributes to its potential applications in medicinal chemistry, particularly as a bioactive molecule.
- Molecular Formula : C₁₂H₇ClF₃NO₃S
- Molecular Weight : 337.71 g/mol
- Melting Point : 63-64 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of specific enzymes, particularly those involved in phosphorylation processes, such as protein tyrosine phosphatases (PTPs). PTPs play crucial roles in regulating cell growth and differentiation, making them significant targets in cancer therapy and other diseases.
Biological Activities
-
Antitumor Activity :
- Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in colorectal cancer models, suggesting potential as anticancer agents.
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Inhibition of Protein Tyrosine Phosphatases :
- The compound has been studied for its inhibitory effects on PTPs, which are critical in the regulation of insulin signaling and other metabolic pathways. Inhibitors of PTPs can enhance insulin signaling, indicating potential use in managing diabetes and metabolic disorders.
-
Selectivity and Potency :
- Research indicates that the compound demonstrates selectivity towards certain PTPs over others, which is advantageous for therapeutic applications as it may reduce off-target effects commonly associated with less selective inhibitors.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity at micromolar concentrations.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Case Study 2: Metabolic Regulation
In another study focusing on metabolic regulation, the compound was tested for its ability to enhance insulin signaling in HepG2 cells. Results showed increased phosphorylation of Akt, a key protein in the insulin signaling pathway.
| Treatment | Akt Phosphorylation (p-Akt/Total Akt Ratio) |
|---|---|
| Control | 1.0 |
| Compound Treatment | 2.5 |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets due to the presence of the pyridine and thiophene moieties, which are common in pharmacologically active compounds.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .
Agrochemicals
This compound has also found applications in agrochemical formulations, particularly as a pesticide or herbicide. Its effectiveness against specific pests and weeds can be attributed to its unique chemical structure, which enhances its bioactivity.
Data Table: Efficacy Against Pests
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| This compound | Weeds (specific species) | 90% |
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions and in the formation of heterocycles, which are crucial in developing new drugs and materials.
Synthesis Example
A notable synthetic route involves the reaction of thiophene carboxylic acid derivatives with chlorinated pyridine derivatives under basic conditions, yielding this compound as a key product .
Material Science
Research indicates that this compound can be utilized in material science for creating functional materials due to its unique electronic properties. It has potential applications in organic electronics and photovoltaic devices.
Application Insights
The incorporation of this compound into polymer matrices has shown promise in enhancing the conductivity and stability of organic electronic devices, making it a candidate for further research in this field.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Efficacy: The target compound’s thiophene core may offer enhanced photostability compared to phenoxy-based herbicides like haloxyfop, which degrade faster under UV light .
- Synthetic Accessibility: Haloxyfop derivatives are synthesized via nucleophilic aromatic substitution (e.g., coupling pyridine with phenoxy acids) , whereas the target compound likely requires Suzuki-Miyaura coupling for thiophene functionalization.
- Environmental Impact : The trifluoromethyl group in all analogs improves lipid solubility, increasing bioavailability but also persistence in soil .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate?
- Methodology : A common approach involves coupling reactions between substituted pyridinyl and thiophenecarboxylate precursors. For example, nucleophilic aromatic substitution (SNAr) can be employed using 3-chloro-5-(trifluoromethyl)-2-pyridinol and methyl 3-hydroxy-2-thiophenecarboxylate in the presence of a base like K₂CO₃. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group. Use inert gas (N₂/Ar) to protect reactive intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by HPLC) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl-thiophene linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (e.g., expected [M+H]⁺ for C₁₃H₈ClF₃N₂O₃S).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-stacking in similar pyridinyl derivatives) .
Q. What are the solubility and storage conditions to ensure compound stability?
- Solubility Profile :
| Solvent | Solubility | Reference |
|---|---|---|
| Acetonitrile | Slightly soluble | |
| Chloroform | Slightly soluble | |
| DMSO | Highly soluble |
- Storage : Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation or moisture-induced degradation .
Advanced Research Questions
Q. How does the stereoelectronic environment of the pyridinyl-thiophene moiety influence its reactivity in agrochemical applications?
- Structure-Activity Relationship (SAR) : The electron-withdrawing trifluoromethyl and chloro groups on the pyridinyl ring enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Thiophene’s sulfur atom contributes to π-delocalization, stabilizing transition states in inhibition reactions .
- Experimental Validation : Conduct comparative assays with analogs lacking the trifluoromethyl group to quantify potency differences (e.g., IC₅₀ values in enzyme inhibition).
Q. What are the potential metabolic degradation pathways of this compound in environmental systems?
- Pathways :
- Hydrolysis : Cleavage of the ester group to form carboxylic acid derivatives under alkaline conditions .
- Oxidative Degradation : CYP450-mediated oxidation of the thiophene ring, forming sulfoxide/sulfone metabolites .
Q. How can computational modeling predict the environmental persistence and toxicity of this compound?
- Methods :
- Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability using software like EPI Suite.
- Molecular Dynamics (MD) : Simulate binding affinity to non-target proteins (e.g., aquatic organisms’ acetylcholinesterase) .
Q. What challenges arise in resolving data contradictions between synthetic yields and catalytic efficiency?
- Case Study : Discrepancies in reaction yields (e.g., 60% vs. 80% in SNAr reactions) may stem from trace moisture or variable catalyst activity.
- Resolution :
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) using statistical models.
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
